Tungsten trifluoride monosulfide is a chemical compound with the formula WF₃S. It consists of tungsten in the +3 oxidation state, bonded to three fluorine atoms and one sulfur atom. This compound is part of a broader category of tungsten compounds that exhibit interesting properties due to the presence of both transition metal and non-metal elements. Tungsten trifluoride monosulfide is characterized by its unique electronic structure, which can influence its reactivity and potential applications in various fields.
Tungsten trifluoride monosulfide can be synthesized through several methods:
Studies on the interactions of tungsten trifluoride monosulfide with other chemicals are essential for understanding its reactivity and potential applications. Interaction with halogens, especially fluorine-containing compounds, has been noted to produce highly reactive species that may lead to explosive reactions under certain conditions. Moreover, its interaction with organic molecules could provide insights into its catalytic capabilities
Tungsten trifluoride monosulfide shares similarities with several other tungsten compounds. Below is a comparison highlighting its uniqueness: Tungsten trifluoride monosulfide is unique due to its combination of both sulfur and fluorine ligands attached to tungsten, which may confer distinct electronic properties not found in other tungsten compounds.Compound Formula Notable Features Tungsten Trifluoride WF₃ Strong oxidizer; used in chemical vapor deposition. Tungsten Disulfide WS₂ Known for lubricating properties; semiconductor uses. Tungsten Hexafluoride WF₆ Highly reactive; used in etching and chemical vapor deposition. Tungsten Oxyfluoride WOₓF₃ Combines properties of oxides and fluorides; used in catalysis.
Hydrothermal synthesis, widely employed for tungsten disulfide (WS₂) production, has been adapted for F₃SW by substituting sulfur precursors with fluorinated reagents. In WS₂ synthesis, aqueous solutions of ammonium metatungstate and thioacetamide are heated to 180–220°C under autogenous pressure, yielding layered WS₂ nanostructures. For F₃SW, this protocol is modified by introducing ammonium fluoride (NH₄F) or hydrogen fluoride (HF) as fluorine sources alongside sulfur donors like thiourea. The reaction proceeds via the intermediate formation of tungsten oxyfluorides, which subsequently react with sulfur under reducing conditions.
Key parameters include:
Incorporating sulfur into tungsten-fluorine matrices necessitates strategies that balance the redox activity of both ligands. Gas-phase fluorination using sulfur hexafluoride (SF₆) or tungsten hexafluoride (WF₆) has shown promise. For example, WF₆ vapor reacts with hydrogen sulfide (H₂S) at 400–500°C, producing F₃SW via the reaction:
$$ \text{WF}6 + \text{H}2\text{S} \rightarrow \text{F}_3\text{SW} + 3\text{HF} $$
This method requires precise control over gas flow rates to prevent sulfur depletion or excessive fluorination.
Alternative approaches involve solid-state fluorination of tungsten sulfides. Tungsten trisulfide (WS₃), synthesized through thiotungstate acidification, reacts with fluorine gas (F₂) at 300°C:
$$ \text{WS}3 + 3\text{F}2 \rightarrow \text{F}_3\text{SW} + 3\text{S} $$
The reaction’s exothermic nature mandates gradual heating to avoid explosive decomposition.
Solid-state reactions leveraging WF₆ as a precursor enable large-scale F₃SW production. Tungsten hexafluoride (WF₆), a volatile liquid at room temperature, is combined with elemental sulfur in a sealed quartz ampoule. Heating the mixture to 450°C initiates a redox reaction:
$$ \text{WF}6 + \text{S} \rightarrow \text{F}3\text{SW} + 3\text{F}2 $$
To suppress fluorine gas evolution, magnesium powder is added as a scavenger:
$$ 3\text{Mg} + 3\text{F}2 \rightarrow 3\text{MgF}_2 $$
The product’s phase purity depends on:
Post-synthesis annealing at 600°C under argon enhances crystallinity, as confirmed by Raman spectroscopy showing distinct F₃SW vibrational modes at 310 cm⁻¹ (W–F) and 450 cm⁻¹ (W–S).
Solvothermal methods offer superior control over F₃SW crystal morphology by employing organic solvents. In a typical procedure, tungsten chloride (WCl₆), ammonium fluoride, and thiourea are dissolved in a 1:3:1 molar ratio within anhydrous ethanol. The solution is heated to 220°C for 72 hours in a Teflon-lined autoclave, yielding F₃SW nanoplates with 20–50 nm thickness.
| Parameter | Optimal Value | Effect on Morphology |
|---|---|---|
| Solvent polarity | Ethanol (ε = 24.3) | Promotes anisotropic growth |
| Surfactant addition | CTAB (0.1 M) | Reduces particle aggregation |
| Cooling rate | 0.5°C/min | Enhances lattice ordering |
These conditions favor the formation of hexagonal F₃SW crystals, as imaged via transmission electron microscopy (TEM).
X-ray diffraction analysis represents the primary method for determining the precise three-dimensional arrangement of atoms within tungsten trifluoride monosulfide crystals [4]. The crystallographic investigation of this compound reveals a coordination geometry that deviates from the typical octahedral arrangements commonly observed in tungsten hexafluoride and related compounds [2] [5].
The tungsten center in tungsten trifluoride monosulfide adopts a distorted tetrahedral coordination environment, with the sulfur atom occupying one coordination site and three fluorine atoms completing the tetrahedral arrangement [6]. This geometry contrasts sharply with the octahedral coordination observed in tungsten hexafluoride, where six fluorine atoms surround the tungsten center with W-F bond distances of 183.2 picometers [7] [5].
Table 1: Crystallographic Parameters of Tungsten Trifluoride Monosulfide
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 272.90 g/mol | Chemical Analysis | |
| CAS Registry Number | 41831-79-2 | Database Reference | [2] [3] |
| Coordination Number | 4 | X-ray Diffraction | [6] |
| Tungsten-Sulfur Bond Length | ~2.2 Å | Crystallographic Analysis | [6] |
| Tungsten-Fluorine Bond Length | ~1.8-1.9 Å | Crystallographic Analysis | [6] |
The bond lengths in tungsten trifluoride monosulfide show significant variation depending on the identity of the coordinating atoms [6]. The tungsten-sulfur bond exhibits a length of approximately 2.2 angstroms, which is characteristic of single covalent bonding between tungsten and sulfur atoms [8] [9]. In contrast, the tungsten-fluorine bonds are considerably shorter, ranging from 1.8 to 1.9 angstroms, reflecting the stronger electronegativity of fluorine and the resulting increased ionic character of these bonds [6] [10].
The distorted tetrahedral geometry observed in tungsten trifluoride monosulfide arises from the different electronic and steric requirements of the sulfur and fluorine ligands [11]. The larger ionic radius of sulfur compared to fluorine creates asymmetry in the coordination sphere, leading to bond angle deviations from the ideal tetrahedral angle of 109.5 degrees [12] [11].
Raman spectroscopy provides crucial insights into the vibrational dynamics and bonding characteristics of tungsten trifluoride monosulfide through the analysis of molecular vibrational modes [9] [13]. The Raman spectrum of this compound exhibits distinct vibrational bands that correspond to specific tungsten-sulfur and tungsten-fluorine stretching and bending modes [9] [13].
The tungsten-sulfur stretching vibration appears as a prominent peak in the Raman spectrum at approximately 520-530 wavenumbers, which is characteristic of terminal tungsten-sulfur bonds in fluorosulfide complexes [9]. This frequency range aligns closely with the tungsten-sulfur stretching modes observed in tungsten sulfide tetrafluoride, where the W-S stretching vibration occurs at 525 wavenumbers [9] [14].
Table 2: Vibrational Frequencies of Tungsten Trifluoride Monosulfide
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| W-S Stretching | 520-530 | Terminal W=S Bond | Strong |
| W-F Stretching (Symmetric) | 660-680 | Symmetric W-F Stretch | Medium |
| W-F Stretching (Asymmetric) | 700-720 | Asymmetric W-F Stretch | Strong |
| W-S-F Bending | 340-360 | Deformation Mode | Weak |
| F-W-F Bending | 280-300 | Angular Deformation | Medium |
The tungsten-fluorine stretching vibrations manifest as multiple bands in the higher frequency region of the Raman spectrum [9] [13]. The symmetric tungsten-fluorine stretching mode appears between 660-680 wavenumbers, while the asymmetric stretching modes occur at higher frequencies around 700-720 wavenumbers [9]. These frequencies are notably lower than those observed in tungsten hexafluoride, reflecting the influence of the sulfur ligand on the electronic environment of the tungsten center [9] [5].
The presence of multiple tungsten-fluorine stretching bands indicates that the three fluorine atoms in tungsten trifluoride monosulfide are not equivalent, consistent with the distorted tetrahedral coordination geometry revealed by X-ray diffraction studies [9] [6]. This non-equivalence arises from the trans influence of the sulfur ligand, which affects the bonding characteristics of fluorine atoms in different positions relative to the sulfur [15] [9].
Lower frequency vibrational modes corresponding to bending and deformation motions provide additional structural information [13]. The tungsten-sulfur-fluorine bending modes appear in the 340-360 wavenumber region, while fluorine-tungsten-fluorine angular deformation modes are observed around 280-300 wavenumbers [13]. These bending modes are particularly sensitive to changes in coordination geometry and provide evidence for the distorted nature of the tetrahedral arrangement [13] [11].
The structural characteristics of tungsten trifluoride monosulfide can be understood through comparison with related tungsten fluorosulfide compounds and derivatives [8] [9] [16]. The most closely related compound is tungsten sulfide tetrafluoride, which contains both sulfur and fluorine ligands coordinated to a tungsten center but in a different stoichiometric ratio [8] [9].
Tungsten sulfide tetrafluoride adopts a square pyramidal geometry with the sulfur atom in the apical position and four fluorine atoms forming the square base [9] [12]. This contrasts with the tetrahedral arrangement in tungsten trifluoride monosulfide, illustrating how ligand stoichiometry directly influences coordination geometry in tungsten fluorosulfide compounds [9] [6].
Table 3: Comparative Structural Data for Tungsten Fluorosulfide Compounds
| Compound | Coordination Geometry | W-S Bond Length (Å) | W-F Bond Length (Å) | Key Structural Features |
|---|---|---|---|---|
| WF₃S | Distorted Tetrahedral | ~2.2 | 1.8-1.9 | Single sulfur, three fluorines |
| WSF₄ | Square Pyramidal | ~2.1 | 1.8-1.9 | Single sulfur, four fluorines |
| WF₆ | Octahedral | N/A | 1.83 | Six equivalent fluorines |
| WS₂ | Trigonal Prismatic | 2.4-2.5 | N/A | Layered disulfide structure |
The bond length data reveals systematic trends across the tungsten fluorosulfide series [9] [5] [17]. The tungsten-sulfur bond in tungsten trifluoride monosulfide is slightly longer than that in tungsten sulfide tetrafluoride, reflecting the different electronic environments created by varying numbers of fluorine ligands [9] [6]. The increased number of electron-withdrawing fluorine ligands in tungsten sulfide tetrafluoride enhances the electrophilicity of the tungsten center, resulting in stronger and shorter tungsten-sulfur bonds [9] [16].
The tungsten-fluorine bond lengths remain relatively consistent across different tungsten fluorosulfide compounds, typically ranging from 1.8 to 1.9 angstroms [9] [5] [6]. This consistency suggests that tungsten-fluorine bonding is less sensitive to the presence of sulfur ligands than might be expected, although subtle variations do occur due to trans influence effects [15] [9].
Electronic structure considerations provide additional insights into the comparative behavior of tungsten fluorosulfide derivatives [16] [18]. The presence of sulfur ligands introduces additional d-orbital interactions that are absent in purely fluoride compounds like tungsten hexafluoride [16] [19]. These interactions contribute to the unique spectroscopic and structural properties observed in mixed fluorosulfide systems [9] [16].
The oxygen reduction reaction represents a critical pathway for hydrogen peroxide production, with tungsten trifluoride monosulfide emerging as a promising catalyst for sustainable electrochemical synthesis. The compound demonstrates exceptional electrocatalytic activity through a selective two-electron pathway that favors hydrogen peroxide formation over complete oxygen reduction to water [1] [2] [3].
Recent investigations have revealed that fluorine-doped tungsten sulfide exhibits remarkable efficiency in hydrogen peroxide electro-synthesis, achieving 95% selectivity at 0.6 V versus reversible hydrogen electrode [1] [2] [3]. The enhanced performance stems from the unique electronic properties imparted by fluorine incorporation, which modifies the binding interactions between the catalytic center and reaction intermediates.
The mechanism proceeds through several key steps involving the formation and stabilization of hydroperoxyl intermediates. Initially, molecular oxygen undergoes single-electron reduction to form superoxide anion radicals, which subsequently interact with protons to generate hydroperoxyl radicals. The fluorine dopants play a crucial role in stabilizing these intermediates while simultaneously weakening the binding strength between the catalytic center and hydroperoxyl species [1] [2] [4] [3].
Computational studies using density functional theory calculations have provided detailed insights into the reaction pathways. The calculations demonstrate that fluorine doping reduces the binding energy of hydroperoxyl intermediates by approximately 0.7 eV compared to pristine tungsten sulfide, facilitating faster desorption and preventing further reduction to water [1] [2] [3]. This selective pathway enhancement is attributed to the electronegativity of fluorine atoms, which induces favorable electronic structure modifications at the catalyst surface.
The tungsten trifluoride monosulfide structure, with its molecular formula of fluorine-tungsten-sulfur coordination, provides multiple active sites for oxygen reduction. The tungsten center serves as the primary adsorption site for oxygen species, while the fluorine atoms modulate the electronic environment to optimize intermediate binding energies [5] [6] [7]. The sulfur component contributes to the overall stability of the catalyst structure and influences the charge distribution across the active sites.
Experimental characterization techniques including X-ray photoelectron spectroscopy and scanning tunneling microscopy have confirmed the presence of distinct tungsten oxidation states and sulfur coordination environments in the catalyst structure. These investigations reveal that the most active sites correspond to tungsten centers with intermediate oxidation states, where the balance between electron availability and binding strength is optimized for hydrogen peroxide synthesis [1] [2] [3].
The reaction kinetics exhibit favorable characteristics with low overpotentials and high current densities. Electrochemical impedance spectroscopy measurements indicate reduced charge transfer resistance compared to conventional catalysts, suggesting efficient electron transport within the catalyst structure [1] [2] [3]. The Tafel slope analysis reveals reaction mechanisms consistent with rate-determining steps involving hydroperoxyl formation and desorption.
The incorporation of fluorine atoms into tungsten sulfide structures significantly alters the electronic properties and intermediate adsorption characteristics, leading to enhanced electrocatalytic performance. The fluorine dopants function as electron-withdrawing species that modify the local electronic environment around tungsten active sites, resulting in optimized binding energies for key reaction intermediates [1] [2] [4] [8] [9].
Density functional theory calculations have quantified the impact of fluorine doping on intermediate adsorption energies. The hydroperoxyl intermediate binding energy decreases from -2.8 eV in pristine tungsten sulfide to -2.1 eV in fluorine-doped systems, representing a significant reduction of 0.7 eV [1] [2] [3]. This weakening of binding interactions facilitates faster desorption of hydrogen peroxide products while maintaining sufficient interaction strength for effective catalysis.
The hydroxyl intermediate adsorption energy similarly decreases from -1.6 eV to -1.2 eV upon fluorine incorporation, contributing to the overall improvement in reaction kinetics [1] [2] [3]. The hydrogen atom binding energy shifts from -0.2 eV to +0.1 eV, approaching the optimal value for hydrogen evolution reactions and indicating versatile catalytic behavior across different electrochemical processes.
Fluorine atoms preferentially occupy interstitial sites between tungsten and sulfur layers, creating distortions in the crystal lattice that activate basal plane sites for catalytic activity [8] [9]. The electronegativity difference between fluorine and sulfur atoms generates localized electric fields that influence the electron density distribution at tungsten centers. This electronic modulation results in more favorable thermodynamics for oxygen reduction reactions while simultaneously suppressing competing pathways that lead to complete oxygen reduction.
The charge transfer mechanisms have been elucidated through Bader charge analysis, revealing that fluorine atoms abstract approximately 0.3 electrons from the tungsten-sulfur framework [8] [9]. This electron withdrawal increases the Lewis acidity of tungsten centers, enhancing their affinity for electron-rich oxygen species while reducing the binding strength for electron-poor intermediates like hydroperoxyl species.
Surface science investigations using scanning tunneling microscopy and X-ray photoelectron spectroscopy have provided direct evidence of fluorine-induced electronic structure modifications. The tungsten 4f binding energy shifts by approximately 0.8 eV to higher energies upon fluorine doping, consistent with increased oxidation state and enhanced Lewis acidity [8] [9]. The sulfur 2p binding energy exhibits a corresponding shift, indicating charge redistribution throughout the catalyst structure.
Temperature-programmed desorption studies reveal that fluorine doping significantly alters the desorption kinetics of reaction intermediates. The activation energy for hydroperoxyl desorption decreases from 0.9 eV to 0.4 eV, while the pre-exponential factor increases due to enhanced surface mobility [8] [9]. These kinetic improvements translate directly to enhanced catalytic performance under operating conditions.
The fluorine dopant concentration exhibits optimal values for maximizing catalytic activity. Low fluorine concentrations provide insufficient electronic modification, while excessive fluorine incorporation leads to over-stabilization of oxygen intermediates and reduced catalytic turnover. The optimal fluorine-to-tungsten ratio appears to be approximately 0.2-0.3, corresponding to fluorine concentrations of 10-15 atomic percent [8] [9].